Butyl (2S)-2,5-diamino-5-oxopentanoate Butyl (2S)-2,5-diamino-5-oxopentanoate Rigid bicyclic analog of TMA and TEA. Molecular probe for calibration of the size of ion channels or receptors sites. Nicotinic AChR blocker. Acetylcholinesterase inhibitor. Lipid layers modifier. Quaternary quinuclidine derivative, , synthetic.
Nicotinic AChR : less active than Tetraethylammonium (TEA) and Tetramethylammonium (TMA). Acetylcholinesterase: TMA Ki = 187mM; TEA, 104 mM; QBu, 5.1 mM Lipid bilayer modifier.
Q Bu(cas 3837-34-1) is a rigid bicyclic analog of TMA and TEA. Molecular probe for calibration of the size of ion channels or receptors sites. Nicotinic AChR blocker. Acetylcholinesterase inhibitor. Lipid layers modifier. Quaternary quinuclidine derivative, synthetic. Nicotinic AChR : less active than Tetraethylammonium (TEA) and Tetramethylammonium (TMA). Acetylcholinesterase: TMA Ki = 187mM; TEA, 104 mM; QBu, 5.1 mM Lipid bilayer modifier.
Brand Name: Vulcanchem
CAS No.: 3837-34-1
VCID: VC20748148
InChI: InChI=1S/C9H18N2O3/c1-2-3-6-14-9(13)7(10)4-5-8(11)12/h7H,2-6,10H2,1H3,(H2,11,12)/t7-/m0/s1
SMILES: CCCCOC(=O)C(CCC(=O)N)N
Molecular Formula: C9H18N2O3
Molecular Weight: 202.25 g/mol

Butyl (2S)-2,5-diamino-5-oxopentanoate

CAS No.: 3837-34-1

VCID: VC20748148

Molecular Formula: C9H18N2O3

Molecular Weight: 202.25 g/mol

Purity: min. 98%. (NMR (D2O))

* For research use only. Not for human or veterinary use.

Butyl (2S)-2,5-diamino-5-oxopentanoate - 3837-34-1

Description Rigid bicyclic analog of TMA and TEA. Molecular probe for calibration of the size of ion channels or receptors sites. Nicotinic AChR blocker. Acetylcholinesterase inhibitor. Lipid layers modifier. Quaternary quinuclidine derivative, , synthetic.
Nicotinic AChR : less active than Tetraethylammonium (TEA) and Tetramethylammonium (TMA). Acetylcholinesterase: TMA Ki = 187mM; TEA, 104 mM; QBu, 5.1 mM Lipid bilayer modifier.
Q Bu(cas 3837-34-1) is a rigid bicyclic analog of TMA and TEA. Molecular probe for calibration of the size of ion channels or receptors sites. Nicotinic AChR blocker. Acetylcholinesterase inhibitor. Lipid layers modifier. Quaternary quinuclidine derivative, synthetic. Nicotinic AChR : less active than Tetraethylammonium (TEA) and Tetramethylammonium (TMA). Acetylcholinesterase: TMA Ki = 187mM; TEA, 104 mM; QBu, 5.1 mM Lipid bilayer modifier.
CAS No. 3837-34-1
Product Name Butyl (2S)-2,5-diamino-5-oxopentanoate
Molecular Formula C9H18N2O3
Molecular Weight 202.25 g/mol
IUPAC Name butyl (2S)-2,5-diamino-5-oxopentanoate
Standard InChI InChI=1S/C9H18N2O3/c1-2-3-6-14-9(13)7(10)4-5-8(11)12/h7H,2-6,10H2,1H3,(H2,11,12)/t7-/m0/s1
Standard InChIKey HVKWQKRQGKCDSG-ZETCQYMHSA-N
Isomeric SMILES CCCCOC(=O)[C@H](CCC(=O)N)N
SMILES CCCCOC(=O)C(CCC(=O)N)N
Canonical SMILES CCCCOC(=O)C(CCC(=O)N)N
Appearance colorless crystal powder.
Purity min. 98%. (NMR (D2O))
Synonyms 1-n-butylquinuclidinium bromide, N-n-butylquinuclidinium bromide.
Reference - Kellet et al., J. Pharm. Sci. (1966). 55(3):414-417 - Barlow, Molec. Pharm. (1971). 7(4):357
PubChem Compound 13783311
Last Modified Feb 18 2024

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